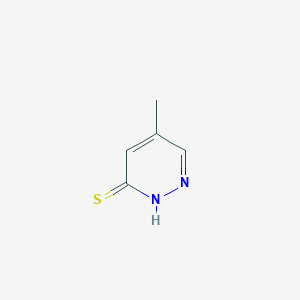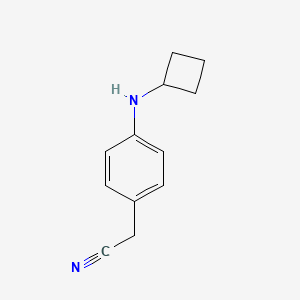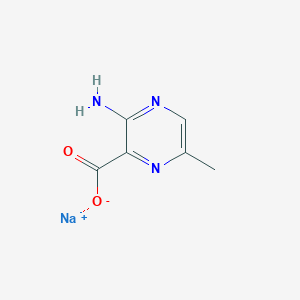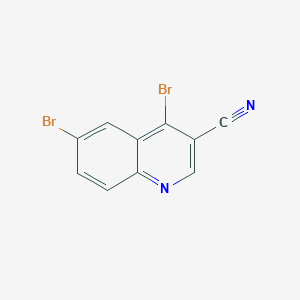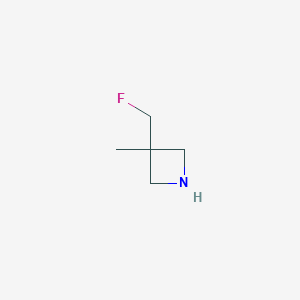
3-(Fluoromethyl)-3-methylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)-3-methylazetidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylazetidine, is reacted with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)-3-methylazetidine may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)-3-methylazetidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Diethylaminosulfur trifluoride in dichloromethane, amines or thiols in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)-3-methylazetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)-3-methylazetidine involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity . Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-3-methylazetidine
- 3-(Bromomethyl)-3-methylazetidine
- 3-(Iodomethyl)-3-methylazetidine
Uniqueness
Compared to its halogenated analogs, 3-(Fluoromethyl)-3-methylazetidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity result in stronger carbon-fluorine bonds, enhancing the compound’s stability and reactivity . This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules.
Propiedades
Fórmula molecular |
C5H10FN |
|---|---|
Peso molecular |
103.14 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-3-methylazetidine |
InChI |
InChI=1S/C5H10FN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3 |
Clave InChI |
AZGBMWVNXQDYDN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


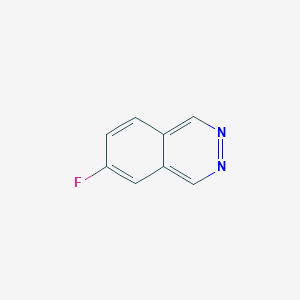
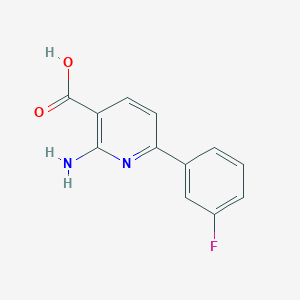
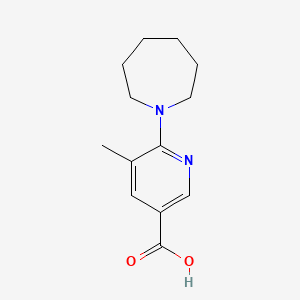
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)

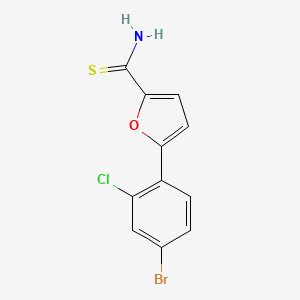

![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
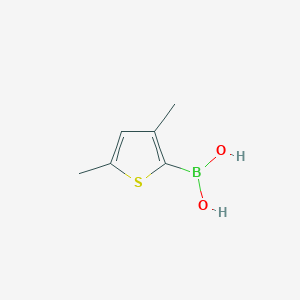
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
